N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C25H23F6N5O4S and its molecular weight is 603.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Overview
The compound N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide (referred to hereafter as the "target compound") exhibits significant biological activity, primarily as a Cathepsin S inhibitor and a potential anti-inflammatory agent . Cathepsin S is a lysosomal cysteine protease implicated in various pathological conditions, including autoimmune diseases, cancer, and chronic inflammation.
Key Biological Activities
-
Cathepsin S Inhibition
- The target compound has been identified as a potent inhibitor of Cathepsin S, an enzyme involved in antigen presentation via the MHC class II pathway. By inhibiting Cathepsin S, the compound can modulate immune responses, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
- The compound's structure, featuring a sulfonamide group and trifluoromethyl substituents, enhances its binding affinity and specificity to the active site of Cathepsin S.
-
Anti-inflammatory Potential
- The compound demonstrates potential anti-inflammatory effects by reducing cytokine production and immune cell activation. This activity is likely mediated through its inhibition of Cathepsin S, which plays a role in inflammatory signaling pathways.
The biological activity of the target compound is attributed to its ability to bind to the active site of Cathepsin S. The cyanocyclopropyl moiety and sulfonamide group interact with key residues in the enzyme's active site, leading to competitive inhibition. This mechanism effectively blocks the enzyme's function in antigen processing and inflammatory signaling.
Case Studies
-
In Vitro Studies
- In biochemical assays, the compound exhibited nanomolar inhibitory concentrations (IC50) against Cathepsin S, indicating high potency.
- Selectivity studies revealed minimal off-target effects on other cysteine proteases such as Cathepsin L and B.
-
In Vivo Models
- In animal models of autoimmune diseases (e.g., collagen-induced arthritis), administration of the compound significantly reduced joint inflammation and tissue damage. These effects were correlated with decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Data Summary
Property | Details |
---|---|
Target Enzyme | Cathepsin S |
Mechanism of Action | Competitive inhibition |
IC50 (Cathepsin S) | Nanomolar range |
Selectivity | High selectivity for Cathepsin S over other cysteine proteases |
Therapeutic Applications | Autoimmune diseases, chronic inflammation |
Structural Features Contributing to Activity
-
Cyanocyclopropyl Group
- Enhances lipophilicity and binding to hydrophobic pockets in Cathepsin S.
-
Trifluoromethyl Substituents
- Improve metabolic stability and increase binding affinity due to electronic effects.
-
Sulfonamide Moiety
- Provides hydrogen-bonding interactions crucial for enzyme inhibition.
Potential Applications
-
Autoimmune Diseases
- Treatment of conditions like rheumatoid arthritis by modulating immune responses.
-
Cancer Therapy
- Potential use in tumor microenvironment modulation due to the role of Cathepsin S in cancer progression.
-
Chronic Inflammatory Disorders
- Reduction of inflammation through cytokine suppression.
Propriétés
Formule moléculaire |
C25H23F6N5O4S |
---|---|
Poids moléculaire |
603.5 g/mol |
Nom IUPAC |
N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H23F6N5O4S/c1-35-11-15(10-33-35)14-2-3-19(17(8-14)24(26,27)28)41(39,40)16-9-18(20(37)34-22(13-32)4-5-22)36(12-16)21(38)23(6-7-23)25(29,30)31/h2-3,8,10-11,16,18H,4-7,9,12H2,1H3,(H,34,37) |
Clé InChI |
KXAAIORSMACJSI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC(=C(C=C2)S(=O)(=O)C3CC(N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.